molecular formula C6H7NO6S2 B14303818 Benzenesulfonic acid, 3-(sulfoamino)- CAS No. 113468-01-2

Benzenesulfonic acid, 3-(sulfoamino)-

Cat. No.: B14303818
CAS No.: 113468-01-2
M. Wt: 253.3 g/mol
InChI Key: BMBDQUJVSIYMCK-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-(sulfoamino)- is an organosulfur compound with the molecular formula C6H7NO6S2. It is a derivative of benzenesulfonic acid, where a sulfoamino group is attached to the benzene ring. This compound is known for its strong acidic properties and is soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 3-(sulfoamino)- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The sulfoamino group can be introduced through subsequent reactions involving sulfonamide derivatives .

Industrial Production Methods

Industrial production of benzenesulfonic acid, 3-(sulfoamino)- typically involves the use of fuming sulfuric acid to achieve higher yields. The process is carried out under controlled temperatures to ensure the stability of the compound and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-(sulfoamino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzene compounds .

Scientific Research Applications

Benzenesulfonic acid, 3-(sulfoamino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-(sulfoamino)- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfoamino group can interact with molecular targets, such as enzymes and proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 3-(sulfoamino)- is unique due to the presence of the sulfoamino group, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. This makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

113468-01-2

Molecular Formula

C6H7NO6S2

Molecular Weight

253.3 g/mol

IUPAC Name

3-(sulfoamino)benzenesulfonic acid

InChI

InChI=1S/C6H7NO6S2/c8-14(9,10)6-3-1-2-5(4-6)7-15(11,12)13/h1-4,7H,(H,8,9,10)(H,11,12,13)

InChI Key

BMBDQUJVSIYMCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NS(=O)(=O)O

Origin of Product

United States

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